



Optimizing PHA-767491 hydrochloride concentration for in vitro experiments

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Compound of Interest Compound Name: PHA-767491 hydrochloride Get Quote Cat. No.: B1679760

Technical Support Center: PHA-767491 Hydrochloride

Welcome to the technical support resource for **PHA-767491 hydrochloride**. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize the use of this inhibitor in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PHA-767491?

A1: PHA-767491 is a potent, ATP-competitive dual inhibitor of Cell division cycle 7 (Cdc7) and Cyclin-dependent kinase 9 (Cdk9).[1][2] Its primary anticancer effect is through the inhibition of Cdc7, a critical kinase required for the initiation of DNA replication.[3] By inhibiting Cdc7, the compound prevents the phosphorylation of the Minichromosome Maintenance (MCM) complex, which blocks the activation of replication origins and halts DNA synthesis.[3][4] This action leads to cell cycle arrest and apoptosis in many cancer cell types.[3][5]

Q2: What are the enzymatic and cellular IC50 values for PHA-767491?

A2: The half-maximal inhibitory concentration (IC50) varies significantly between enzymatic assays and cell-based proliferation assays. The enzymatic IC50 values are in the low nanomolar range, while cellular IC50 values are typically in the micromolar range, depending on the cell line.



- Enzymatic IC50: ~10 nM for Cdc7 and ~34 nM for Cdk9.[1][2][6]
- Cellular IC50: The average IC50 for cell proliferation inhibition across a panel of 61 human cell lines was found to be 3.17 μΜ.[6] Specific examples are detailed in the data table below.

Q3: How should I dissolve and store PHA-767491 hydrochloride?

A3:

- Solvent: PHA-767491 hydrochloride is readily soluble in Dimethyl Sulfoxide (DMSO).[6]
 While some sources report dissolving the hydrochloride salt in water, its aqueous solubility is
 generally poor.[5][6] We recommend preparing a high-concentration stock solution (e.g., 10 20 mM) in high-quality, anhydrous DMSO.
- Storage: Vendor datasheets indicate that solutions may be unstable.[2] It is strongly
 recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot
 the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C,
 protected from light and moisture. Avoid repeated freeze-thaw cycles.

Q4: What is a good starting concentration for my in vitro experiment?

A4: A good starting point is to perform a dose-response curve centered around the known IC50 for a similar cell line. We recommend a range from 0.1 μ M to 10 μ M.

- For initial cell viability or proliferation assays, a 72-hour treatment with concentrations of 0.5 μ M, 1 μ M, 2.5 μ M, 5 μ M, and 10 μ M will typically reveal the sensitivity of your cell line.[5]
- For mechanistic studies, such as analyzing the phosphorylation of the MCM2 protein, a concentration of 2-10 μM for 12-24 hours is often effective.[1][5]

Q5: Are there any known off-target effects or resistance mechanisms?

A5: Yes, besides its primary targets Cdc7 and Cdk9, PHA-767491 has been shown to inhibit other kinases, such as Cdk2, albeit with lower potency.[6][7] This off-target activity may contribute to its overall cellular effects.[8] Some cell lines, like MCF7, have demonstrated resistance to the compound.[6]



Data Summary Tables

Table 1: In Vitro IC50 Values of PHA-767491 in Various Cell Lines

Cell Line	Cancer Type	Assay Endpoint	IC50 Value (μM)	Citation
U87-MG	Glioblastoma	Cell Viability	~2.5	[5]
U251-MG	Glioblastoma	Cell Viability	~2.5	[5]
HCC1954	Breast Cancer	Proliferation	0.64	[1]
Colo-205	Colon Carcinoma	Proliferation	1.3	[1]
HepG2	Hepatocellular Carcinoma	Viability (GI50)	0.3	[9]
Huh7	Hepatocellular Carcinoma	Viability (GI50)	0.4	[9]

| Average (61 lines) | Various | Proliferation | 3.17 |[6] |

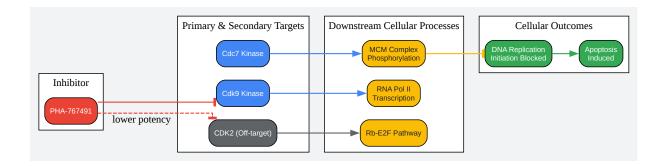
Table 2: Recommended Starting Concentrations for Common Assays

Experiment Type	Recommended Concentration Range	Typical Incubation Time	Key Readout
Cell Proliferation/Viabili ty	0.1 μM - 10 μM	48 - 72 hours	IC50 determination (e.g., MTT, BrdU)
Apoptosis Assay	1 μM - 10 μM	24 - 48 hours	Caspase activation, Annexin V staining
Target Engagement (p-MCM2)	2 μM - 10 μM	12 - 24 hours	Western Blot for phosphorylated MCM2



| Cell Cycle Analysis | 1 μ M - 5 μ M | 24 hours | DNA content via flow cytometry |

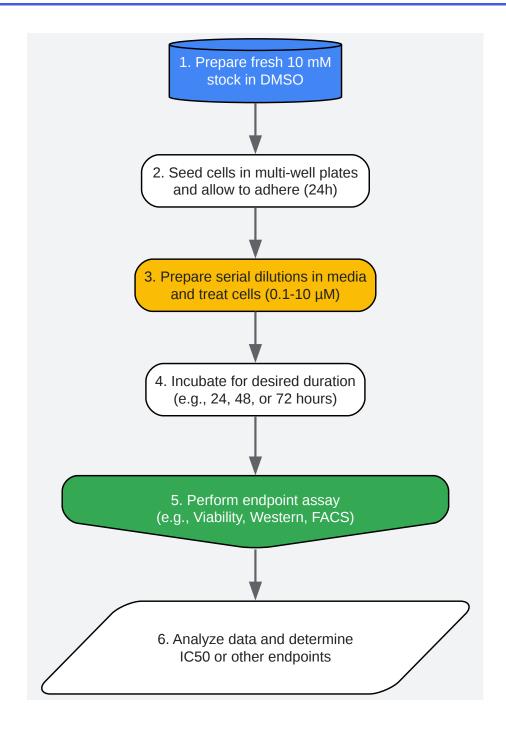
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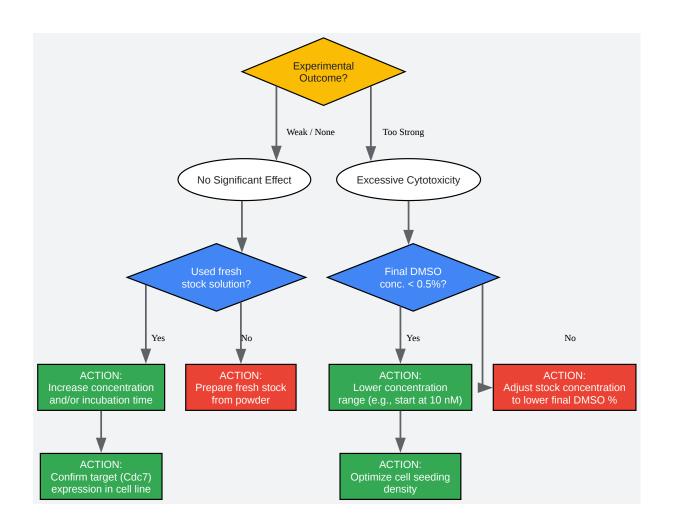
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Caption: Mechanism of action for PHA-767491.









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